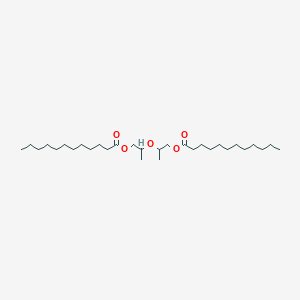
Oxydipropylene dilaurate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxydipropylene dilaurate is a chemical compound with the molecular formula C30H58O5. It is an ester formed from the reaction of oxydipropylene and lauric acid. This compound is known for its applications in various industrial processes, particularly in the production of polyurethanes and other polymeric materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxydipropylene dilaurate is synthesized through the esterification reaction between oxydipropylene and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxydipropylene dilaurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into oxydipropylene and lauric acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, leading to the formation of new ester compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols or esters, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Oxydipropylene and lauric acid.
Transesterification: New ester compounds.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Oxydipropylene dilaurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactant in the synthesis of various polymeric materials, including polyurethanes.
Biology: Investigated for its potential use in biological systems as a biocompatible material.
Mécanisme D'action
The mechanism of action of oxydipropylene dilaurate primarily involves its ability to form stable ester bonds with other compounds. This property makes it an excellent reactant in the synthesis of polyurethanes and other polymeric materials. The ester bonds formed by this compound contribute to the overall stability and durability of the resulting polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin dilaurate: Another ester compound used as a catalyst in the production of polyurethanes.
Dioctyltin dilaurate: Similar in structure and used in similar applications as oxydipropylene dilaurate.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable ester bonds and its compatibility with various materials make it a valuable compound in the production of high-performance polymers and other industrial applications .
Propriétés
Numéro CAS |
94108-27-7 |
|---|---|
Formule moléculaire |
C30H58O5 |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
2-(1-dodecanoyloxypropan-2-yloxy)propyl dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-5-7-9-11-13-15-17-19-21-23-29(31)33-25-27(3)35-28(4)26-34-30(32)24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |
Clé InChI |
INYCBVNRAVVIQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(C)OC(C)COC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
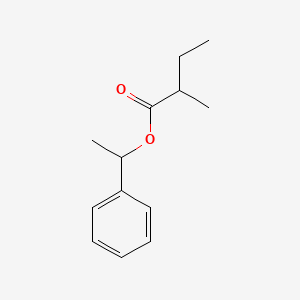
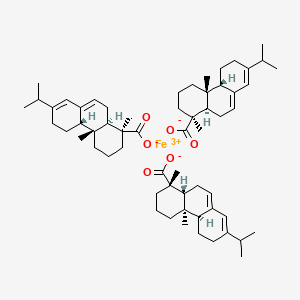
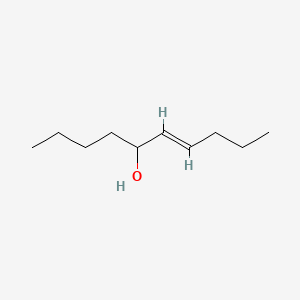
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)

![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
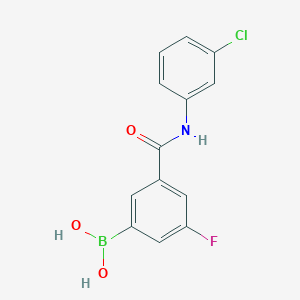
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
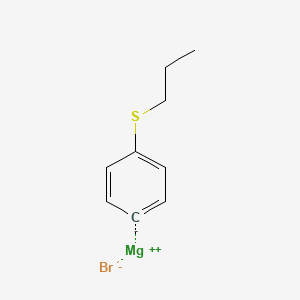
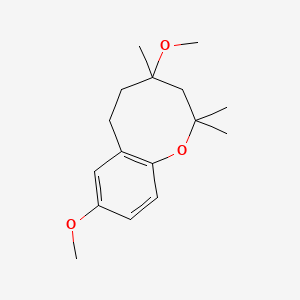
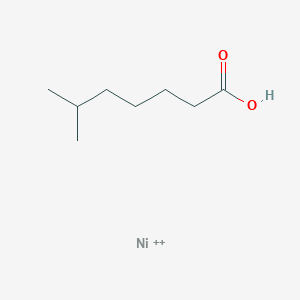
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
